4-Deoxyannomontacin

Description

Identification of Botanical Sources

4-Deoxyannomontacin has been identified and isolated from Goniothalamus giganteus, a plant belonging to the Annonaceae family. researchgate.netnih.govhataso.com This family is notable for being the exclusive source of Annonaceous acetogenins (B1209576). nih.govpsu.edu Research has shown that extracts from the bark of Goniothalamus giganteus contain a variety of acetogenins, including this compound. researchgate.netnih.govnih.gov

The primary source for the extraction of this compound is the bark of Goniothalamus giganteus. researchgate.netnih.govnih.govnih.gov The roots of this plant are also used for various traditional medicinal purposes, including as an abortifacient and for treating colds. hataso.comnih.gov

Extraction and Purification Strategies

The isolation of this compound from its natural source is a multi-step process involving initial extraction followed by purification to yield the pure compound.

The process of isolating this compound relies on activity-directed fractionation. researchgate.netnih.govnih.gov This method involves separating the initial plant extract into various fractions and testing the biological activity of each fraction. The most active fractions are then subjected to further separation and purification. This approach ensures that the chemical isolation is guided by the biological effect of the separated components, leading to the efficient identification of bioactive compounds. researchgate.netacs.org Various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are instrumental in this fractionation process. acs.orgpurdue.edu

A key component of activity-directed fractionation is the use of a simple and rapid bioassay to guide the separation process. The brine shrimp lethality test (BST) has been a crucial tool in the isolation of this compound and other Annonaceous acetogenins. researchgate.netnih.govnih.gov The BST is an inexpensive and effective preliminary cytotoxicity assay that uses brine shrimp (Artemia salina) larvae. mdpi.comresearchgate.net The lethality of the extract fractions to the brine shrimp is directly proportional to the concentration of cytotoxic compounds present, allowing researchers to focus on the most potent fractions for further purification. mdpi.com The LC50 value, or the concentration that causes 50% mortality of the larvae, is used as a measure of toxicity. mdpi.comoamjms.eujazindia.com

Table 1: Bioassay-Guided Isolation of this compound

| Step | Description | Purpose |

|---|---|---|

| Extraction | The bark of Goniothalamus giganteus is treated with a solvent to create a crude extract. | To obtain a mixture of all soluble compounds from the plant material. |

| Fractionation | The crude extract is separated into different fractions using chromatographic methods. | To simplify the complex mixture and group compounds with similar properties. |

| Bioassay | Each fraction is tested for its toxicity using the Brine Shrimp Lethality Test. | To identify the fractions with the highest biological activity. |

| Purification | The most active fractions are further purified using techniques like HPLC. | To isolate the pure this compound from other compounds in the active fraction. |

Initial Structural Characterization Techniques

Once purified, the structure of this compound was determined using a combination of spectroscopic and chemical methods. researchgate.netnih.gov These techniques provide detailed information about the molecule's connectivity and stereochemistry.

Key methods used for the structural elucidation of this compound and related acetogenins include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR, 13C NMR, and two-dimensional techniques like COSY, HMQC, and HMBC are used to determine the carbon-hydrogen framework of the molecule. purdue.eduacs.org

Mass Spectrometry (MS) : This technique provides information about the molecular weight and fragmentation pattern of the compound. purdue.edu

Circular Dichroism (CD) : CD spectroscopy was used to help determine the absolute stereochemistry of the molecule. nih.gov

Advanced Mosher Ester Method : This chemical derivatization technique is employed to determine the absolute configuration of stereogenic carbinol centers. nih.govnih.gov

The first total synthesis of this compound further confirmed its structure. rsc.org

Table 2: Spectroscopic Data for Structural Characterization

| Technique | Information Gained |

|---|---|

| 1H NMR | Provides information about the proton environment and connectivity. |

| 13C NMR | Shows the number and type of carbon atoms in the molecule. |

| COSY | Reveals proton-proton couplings. |

| HMQC/HSQC | Correlates directly bonded protons and carbons. |

| HMBC | Shows long-range correlations between protons and carbons. |

| Mass Spectrometry | Determines the molecular weight and elemental composition. |

| Circular Dichroism | Helps in determining the absolute stereochemistry of chiral molecules. |

Structure

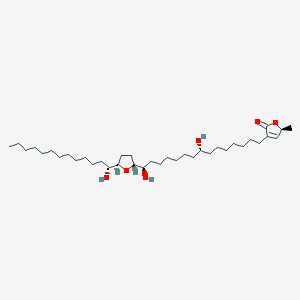

2D Structure

Properties

Molecular Formula |

C37H68O6 |

|---|---|

Molecular Weight |

608.9 g/mol |

IUPAC Name |

(2S)-4-[(8R,15R)-8,15-dihydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H68O6/c1-3-4-5-6-7-8-9-10-14-20-25-33(39)35-27-28-36(43-35)34(40)26-21-16-15-19-24-32(38)23-18-13-11-12-17-22-31-29-30(2)42-37(31)41/h29-30,32-36,38-40H,3-28H2,1-2H3/t30-,32+,33+,34+,35+,36+/m0/s1 |

InChI Key |

VKHXJBYQANZNTG-SZHFHKCNSA-N |

Isomeric SMILES |

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCCCC[C@@H](CCCCCCCC2=C[C@@H](OC2=O)C)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCCCC(CCCCCCCC2=CC(OC2=O)C)O)O)O |

Synonyms |

4-deoxyannomontacin |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of 4 Deoxyannomontacin

Initial Structural Characterization Techniques

Spectroscopic Approaches for Structure Elucidation

The elucidation of the planar structure and relative stereochemistry of 4-Deoxyannomontacin relied heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). nih.govscribd.com These methods provide detailed information about the carbon framework, the types of hydrogen atoms, and their connectivity within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are fundamental to the structural analysis of organic molecules like this compound.

¹H NMR Spectroscopy provides information on the chemical environment of protons, their multiplicity (splitting patterns), and their proximity to one another.

¹³C NMR Spectroscopy reveals the number of non-equivalent carbon atoms and their chemical nature (e.g., alkyl, olefinic, carbonyl, or attached to heteroatoms). libretexts.orgsigmaaldrich.com The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often allowing for the resolution of every unique carbon atom in the molecule. scribd.com

While the specific spectral data from the original isolation study by Alali et al. (1997) is not fully detailed in the available literature, data from studies on the synthesis of this compound analogues provide insight into the characteristic signals. For instance, a synthetic intermediate leading to a this compound analogue shows distinct signals in both ¹H and ¹³C NMR spectra that define the core structure. nih.gov

Table 1: Representative NMR Data for a Synthetic Intermediate of a this compound Analogue Data reported for a key synthetic intermediate as found in the literature. nih.gov

| Spectrum | Chemical Shift (δ) in ppm | Description of Signals |

| ¹H NMR | 0.74 (t), 1.21 (m), 1.93 (m), 3.38 (m), 3.82 (m), 3.92 (t), 5.17 (dd), 5.34 (dd), 5.76 (m) | Signals correspond to the terminal methyl group, the long alkyl chain, protons adjacent to the THF ring, and protons of the vinyl group. |

| ¹³C NMR | 14.3, 22.9, 25.8, 28.6, 28.7, 29.5, 29.8, 29.9, 32.1, 33.5, 74.2, 75.8, 82.4, 83.1, 117.4, 136.8 | Peaks represent carbons of the terminal methyl, the methylene (B1212753) groups of the alkyl chain, the carbons of the THF ring, and the vinyl carbons. |

Note: The data presented is for a synthetic precursor and serves to illustrate the types of signals observed. The exact shifts for the natural product this compound may vary slightly.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of a compound. stackexchange.comresearchgate.net For this compound, HRMS would confirm its molecular formula, C₃₇H₆₈O₆. scribd.com Fragmentation patterns observed in tandem MS (MS/MS) experiments can further help to piece together the different structural units of the molecule, such as the lengths of the alkyl chains and the location of the tetrahydrofuran (B95107) (THF) ring and γ-lactone moiety. researchgate.net

Application of Chemical Derivatization for Structural Confirmation

While spectroscopy provides the planar structure, chemical derivatization is often essential for unambiguously determining the absolute stereochemistry of chiral centers. For this compound, the absolute configuration of the hydroxyl group at the C-10 position was a key structural feature that was established using a chemical derivatization technique known as the Mosher ester method. researchgate.net

The Mosher ester analysis involves reacting the alcohol of unknown stereochemistry with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form two different diastereomeric esters. The ¹H NMR spectra of these two diastereomers are then compared. The differences in the chemical shifts (Δδ = δS - δR) for protons located on either side of the newly formed ester linkage follow a predictable pattern. This pattern allows for the assignment of the absolute configuration (R or S) of the original alcohol.

In the case of this compound, this analysis was applied to the C-10 carbinol center. The results of the advanced Mosher ester method led to the assignment of the absolute stereochemistry at C-10 as R. researchgate.net This was a significant finding, as it was the first instance of a direct determination of the absolute stereochemistry of an isolated carbinol group in an Annonaceous acetogenin (B2873293). researchgate.net However, it has been noted in subsequent reviews that the assignment for this compound was based on the NMR data from only one side of the asymmetric carbon, which has been pointed out as a potential limitation in the application of this methodology.

Chemical Synthesis and Stereochemical Control of 4 Deoxyannomontacin

Total Synthesis Strategies

The total synthesis of 4-Deoxyannomontacin has been successfully accomplished through carefully designed strategies that emphasize efficiency and stereocontrol. These approaches are broadly categorized into convergent enantioselective total syntheses and modular synthetic methodologies, which allow for the flexible construction of the complex molecule from smaller, well-defined fragments.

Convergent Enantioselective Total Synthesis Approaches

A significant aspect of the stereochemical control in the synthesis of this compound is the utilization of the chiral pool. wikipedia.org This strategy leverages naturally occurring, enantiomerically pure compounds as starting materials to introduce specific stereogenic centers into the target molecule.

In the synthesis of this compound, the four stereogenic centers located near the central tetrahydrofuran (B95107) (THF) ring were derived from D-glucose. rsc.orgresearchgate.net D-glucose, an abundant and inexpensive monosaccharide, possesses a defined stereochemistry that can be chemically manipulated to establish the desired configuration in the synthetic intermediates. ut.eensf.gov This approach avoids the need for de novo creation of these stereocenters, thereby simplifying the synthetic route and ensuring high enantiopurity. The chiral carbon in the butenolide portion of the molecule was sourced from ethyl (S)-lactate, another readily available chiral precursor. rsc.orgresearchgate.net

| Stereogenic Center Location | Chiral Pool Precursor |

| Tetrahydrofuran (THF) Moiety | D-glucose |

| Butenolide Moiety | Ethyl (S)-lactate |

In addition to the chiral pool approach, asymmetric catalysis plays a pivotal role in establishing the stereochemistry of this compound with high precision. numberanalytics.comnumberanalytics.comrijournals.com These methods utilize chiral catalysts to influence the stereochemical outcome of a reaction, often with exceptional levels of enantioselectivity.

The Sharpless Asymmetric Dihydroxylation was instrumental in introducing specific stereocenters. rsc.orgresearchgate.net This powerful reaction employs a chiral ligand to direct the dihydroxylation of an alkene, thereby creating two adjacent stereocenters with a predictable and high degree of stereocontrol. ut.eenih.gov In the context of the this compound synthesis, this reaction was used to install key hydroxyl groups with the correct stereochemistry, which were then further manipulated to form the tetrahydrofuran ring.

Another critical asymmetric reaction employed was the SalenCo(III)-catalyzed Hydrolytic Kinetic Resolution (HKR) . rsc.orgresearchgate.net This method is used to resolve a racemic mixture of epoxides. The chiral Salen-cobalt complex selectively catalyzes the hydrolysis of one enantiomer of the epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess. nih.govresearchgate.netresearchgate.netacs.orgnih.gov In the synthesis of this compound, HKR was used to obtain an enantiomerically pure epoxide, which was a key building block for constructing the butenolide fragment with the correct configuration at the hydroxyl-bearing carbon. rsc.orgresearchgate.net

| Asymmetric Reaction | Purpose in Synthesis |

| Sharpless Asymmetric Dihydroxylation | Establishment of stereocenters in the THF precursor. |

| SalenCo(III)-catalyzed Hydrolytic Kinetic Resolution | Resolution of a racemic epoxide to obtain a key chiral intermediate for the butenolide fragment. |

Modular Synthetic Methodologies

The synthesis of complex natural products like this compound benefits greatly from modular approaches, which allow for the assembly of the target molecule from distinct building blocks or modules. acs.orgnih.govacs.orgfigshare.com This strategy not only facilitates the total synthesis but also enables the generation of analogues by simply swapping one module for another.

A key aspect of modular synthesis is the development of reliable and efficient methods for coupling the different segments. In the synthesis of this compound and its analogues, alkene cross-metathesis has emerged as a powerful tool for this purpose. researchgate.netiupac.org

This reaction, often catalyzed by ruthenium-based catalysts such as the Grubbs catalyst, allows for the formation of a new carbon-carbon double bond by combining two different alkenes. In the context of this compound synthesis, a late-stage alkene cross-metathesis was employed to unite the fully elaborated tetrahydrofuran and butenolide fragments. researchgate.netnih.gov This strategy is highly convergent and has been successfully applied to the synthesis of not only this compound itself but also a variety of its analogues where the THF or butenolide moieties are replaced with other structural units. researchgate.net

| Coupling Strategy | Reacting Fragments | Key Catalyst |

| Alkene Cross Metathesis | Tetrahydrofuran-containing alkene and Butenolide-containing alkene | Grubbs II catalyst |

Synthesis of Individual THF and Butenolide Precursors

The total synthesis of this compound is often approached in a convergent manner, where the main structural fragments of the molecule are prepared separately before being coupled together. This strategy allows for efficient construction and purification of key intermediates. The two primary precursors are the substituted tetrahydrofuran (THF) ring and the α,β-unsaturated γ-lactone, commonly known as a butenolide.

In one enantioselective total synthesis of this compound, the necessary precursors were prepared from distinct chiral pool starting materials to ensure correct stereochemistry. rsc.org The segment destined to become the core THF structure, containing four critical stereogenic centers, was derived from D-glucose. rsc.org This approach leverages the inherent chirality of the natural sugar to establish the required stereochemical configuration. The synthesis of the butenolide moiety, which contains its own chiral center, began with ethyl (S)-lactate. rsc.org The configuration of the hydroxyl group on this fragment was secured using a salen-Co(III)-catalyzed hydrolytic kinetic resolution. rsc.org An alternative strategy for coupling such precursors involves the use of alkene cross-metathesis to unite the THF and butenolide segments. researchgate.net

Table 1: Precursor Synthesis Overview

| Molecular Fragment | Chiral Source / Key Method | Reference |

|---|---|---|

| Tetrahydrofuran (THF) Core | D-Glucose; Sharpless Asymmetric Dihydroxylation | rsc.org |

Chemoenzymatic Synthesis of Key Intermediates

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of traditional chemical reactions. This hybrid approach is particularly powerful for establishing stereocenters with high fidelity, a crucial requirement in the synthesis of complex natural products like acetogenins (B1209576).

Enzymatic Transformations in Stereo-controlled Syntheses (e.g., Microbial Oxidation of Bromobenzene)

A cornerstone of chemoenzymatic strategies is the use of microorganisms or isolated enzymes to perform highly selective transformations. A prominent example is the microbial oxidation of substituted aromatic compounds. researchgate.net Whole-cell bio-oxidation of bromobenzene (B47551) using the bacterium Pseudomonas putida (strain 39D) or a recombinant Escherichia coli strain produces (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol in high enantiomeric purity (>99% ee). researchgate.netacs.org This chiral diene diol is a versatile synthon, serving as a starting point for the synthesis of various highly oxygenated compounds and natural products after further chemical modifications. researchgate.netthieme-connect.comcapes.gov.br This enzymatic cis-dihydroxylation provides a key chiral building block that can be elaborated into complex structures, including intermediates for acetogenin (B2873293) synthesis. acs.orgmdpi.com

Table 2: Microbial Oxidation of Bromobenzene

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|

Intramolecular Iodoetherification for Tetrahydrofuran Ring Formation

The formation of the tetrahydrofuran ring is a critical step in acetogenin synthesis. Intramolecular iodoetherification is a reliable method for this transformation, constructing the cyclic ether from an acyclic precursor containing alkene and hydroxyl functionalities. clockss.orgresearchgate.net This reaction has been effectively used to create the bis-THF core structures found in many Annonaceous acetogenins. clockss.org

The process can be highly stereoselective. For instance, the double intramolecular iodoetherification of a C2-symmetric diene diol can stereoselectively yield either a trans/threo/cis or a cis/threo/cis bis-THF ring system, depending on the nature of the acetal (B89532) or ketal protecting group used. clockss.org The reaction proceeds through a bicyclic oxonium ion intermediate. The stereochemical outcome is dictated by steric interactions within this intermediate, which directs the trajectory of the nucleophilic attack by the hydroxyl group onto the iodonium-activated double bond. clockss.org This method has been applied to the synthesis of the THF core segment of acetogenins like mosin B. beilstein-journals.orgnih.gov

Asymmetric Oxidative Cyclization in Analogue Synthesis

Asymmetric oxidative cyclization represents a powerful strategy for the rapid assembly of complex cyclic structures from simple acyclic dienes. This method can establish multiple stereocenters in a single, highly controlled step, making it an efficient approach for synthesizing the THF core of acetogenins. rsc.orgsoton.ac.uk

Chiral Phase-Transfer Catalysis in Stereoselective Cyclizations

To render the permanganate-promoted oxidative cyclization asymmetric, chiral phase-transfer catalysis (CPTC) is employed. rsc.orgsoton.ac.uk Phase-transfer catalysts, typically quaternary ammonium (B1175870) salts, facilitate the reaction between the aqueous permanganate (B83412) oxidant and the diene substrate, which is dissolved in an immiscible organic solvent. buchler-gmbh.combeilstein-journals.org By using a chiral catalyst, the reaction environment becomes asymmetric, influencing the stereochemical outcome of the cyclization.

Cinchona alkaloids are a privileged class of scaffolds for creating effective chiral phase-transfer catalysts. buchler-gmbh.com Specifically, a cinchonidine-derived tertiary ammonium salt has been successfully used in the asymmetric permanganate-promoted oxidative cyclization of 1,5-dienes, achieving excellent enantioselectivities (up to 94% ee). soton.ac.uk This CPTC methodology provides a practical and highly stereocontrolled route to the chiral THF-diol core of acetogenins and was utilized in the formal synthesis of cis-solamin. soton.ac.uk The use of these catalysts represents a green chemistry approach due to the mild conditions and potential for catalyst recycling. buchler-gmbh.com

Table 3: Asymmetric Oxidative Cyclization Example

| Reaction Type | Reagents | Catalyst Type | Key Feature | Reference |

|---|

Design and Synthesis of Structural Analogues and Derivatives of 4 Deoxyannomontacin

Modification of Core Scaffolds

The central chemical framework of 4-deoxyannomontacin, which features a tetrahydrofuran (B95107) (THF) ring positioned between a long hydrocarbon chain and a terminal α,β-unsaturated γ-lactone (butenolide) ring, has been a principal target for chemical modification.

Synthesis of C-10 Epimers and Diastereomeric Analogues

The stereochemistry of the core tetrahydrofuran (THF) ring system is a critical determinant of the biological activity in acetogenins (B1209576). To probe the influence of the stereocenter at the C-10 position, researchers have synthesized its epimers and various diastereomeric analogues. nih.govcuny.edu A key synthetic strategy for creating these analogues is a modular approach that allows for the controlled inversion of specific stereocenters. cuny.edu For instance, the synthesis of C-10 epimers of this compound has been accomplished to evaluate the impact of this stereocenter on cytotoxicity. nih.govcuny.edu These studies are crucial for understanding how the three-dimensional arrangement of functional groups on the core scaffold affects interactions with biological targets, such as the mitochondrial complex I. While some studies on related carbohydrate-based congeners suggested that the configuration at this central carbinol position might not significantly impact cytotoxicity, the synthesis of these epimers allows for direct testing of this hypothesis within the natural product's structural context. researchgate.netnsf.gov

Replacement of Tetrahydrofuran Moiety with Carbohydrate Residues (e.g., Mannose)

A significant innovation in modifying the this compound scaffold involves the substitution of the central tetrahydrofuran (THF) ring with carbohydrate residues like D-mannose. nih.govresearchgate.net This "carba-analogue" strategy is predicated on the idea that the cyclic structure of a sugar can mimic the spatial orientation of the native THF ring. researchgate.netnih.gov The goal is to preserve the critical positioning of the flanking lipid chains while potentially enhancing properties such as aqueous solubility. researchgate.net Synthetic routes have been developed where mannose serves as a chiral template to construct these mimics. nih.govcuny.edu Cytotoxicity assays revealed that analogues where the THF ring is replaced by mannose generally exhibit lower potency, with IC50 values in the range of 3.4-4.5 µM against certain cancer cell lines. nih.gov However, these mannose-based mimetics still display significant cytotoxic effects, affirming that a carbohydrate core can act as a viable surrogate for the THF moiety. cuny.edunih.gov

Substitution of Butenolide Moiety with Simpler Heterocycles (e.g., Thiophene)

The α,β-unsaturated γ-lactone, or butenolide ring, is a characteristic feature of most natural acetogenins and is widely believed to function as a Michael acceptor, reacting with biological nucleophiles in its target protein. researchgate.net To investigate the functional necessity of this "warhead," scientists have synthesized analogues where the butenolide is replaced by other heterocyclic systems, such as thiophene (B33073). nih.govresearchgate.net This substitution allows for the exploration of different electronic and steric properties at the reactive end of the molecule. researchgate.net The synthesis of these analogues has been achieved through methods like alkene cross-metathesis to couple the thiophene unit to the main acetogenin (B2873293) backbone. nih.gova-z.lu Interestingly, while replacing only the butenolide with thiophene led to a decrease in potency, an analogue featuring both a mannose replacement for the THF ring and a thiophene replacement for the butenolide ring showed a surprising return to high potency, comparable to the parent compound. nih.govnih.gov This suggests a potential synergistic effect between the two modifications. nih.gov

Generation of Conjugates and Prodrugs for Mechanistic Studies

To improve target specificity and facilitate the study of this compound's mechanism of action, a range of conjugates and prodrugs have been engineered. This typically involves attaching the cytotoxic acetogenin analogue to a targeting moiety through a specially designed linker.

Linker Chemistry for Conjugation (e.g., Self-Immolative Linkers)

The linker's role is pivotal in the design of effective drug conjugates. Self-immolative linkers are sophisticated chemical constructs that, following a specific trigger such as enzymatic cleavage, undergo a spontaneous chemical breakdown to release the active drug. nih.govresearchgate.net This ensures the cytotoxic payload is liberated preferentially at the target site, thereby reducing systemic toxicity. nih.gov In the development of this compound derivatives, disulfide-based self-immolative linkers have been used. nsf.govresearchgate.net This type of linker is designed to be cleaved in the reducing intracellular environment, where thiol concentrations are higher than in the bloodstream. nsf.gov This cleavage initiates a cascade reaction, or self-immolation, that ultimately frees the active acetogenin drug inside the target cell. nsf.govnih.gov

Targeting Moieties in Synthetic Design (e.g., DUPA for PSMA-Overexpressing Cells)

To direct acetogenin analogues to specific cancer cells, targeting moieties that bind to overexpressed cell surface receptors are integrated into the synthetic design. nsf.gov A key example is the use of 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA), a small molecule inhibitor with high affinity for the prostate-specific membrane antigen (PSMA). nsf.govnih.govmedchemexpress.com PSMA is a glycoprotein (B1211001) that is significantly overexpressed on prostate cancer cells and is a well-established target for cancer diagnostics and therapeutics. nsf.govthno.org

Researchers have synthesized prodrugs by conjugating carbohydrate analogues of this compound to DUPA via a self-immolative linker. nsf.govresearchgate.net These conjugates are designed for selective uptake by PSMA-positive cells through receptor-mediated endocytosis. nih.gov Preclinical studies have shown that these DUPA-acetogenin conjugates exhibit enhanced selectivity for PSMA-expressing prostate cancer cells (LNCaP) compared to PSMA-negative cells (PC-3). nsf.govresearchgate.net For instance, one DUPA-conjugated butenolide analogue was 12 times more selective for LNCaP cells over PC-3 cells, demonstrating the potential of this strategy to increase the therapeutic index of acetogenin-based cytotoxins. nsf.gov

Interactive Data Table: Cytotoxicity of this compound Analogues

The following table summarizes the in vitro cytotoxicity (IC₅₀ values) of select this compound (4-DAN) analogues against human prostate cancer cell lines, LNCaP (PSMA-positive) and PC-3 (PSMA-negative).

| Analogue Description | Test Compound | LNCaP (IC₅₀, µM) | PC-3 (IC₅₀, µM) | Source |

| Parent Analogue (4-DAN Epimers) | 1-R/S | 0.27 | 0.075 | nih.gov |

| Thiophene replaces Butenolide | 2-R/S | 1.9 | 1.5 | nih.gov |

| Mannose replaces THF | 3-R/S | 3.4 | 4.5 | nih.gov |

| Mannose & Thiophene replace THF & Butenolide | 4-R/S | 0.48 | 0.061 | nih.gov |

| Reference Chemotherapeutic | Doxorubicin | 0.71 | 2.3 | nih.gov |

Glycosylation of Acetogenin Derivatives

Glycosylation, the enzymatic process of attaching glycans to proteins, lipids, or other organic molecules, has been explored as a strategy to modify the properties of acetogenins. This modification can influence their physicochemical characteristics and biological activity. nih.govscienceopen.comdovepress.com

Strategies for Introducing Glycosyl Moieties

Several synthetic strategies have been employed to introduce sugar moieties to the acetogenin scaffold. These methods aim to create glycoconjugates that may offer improved properties for research purposes, such as enhanced water solubility. nih.govscienceopen.comresearchgate.net

One common approach is the use of a glycosylation donor , such as a trichloroacetimidate (B1259523) derivative of a sugar. nih.govscienceopen.com For instance, galactose trichloroacetimidate can be prepared from D-galactose and then reacted with an acetogenin like squamocin (B1681989) in the presence of a catalyst to form the glycosylated derivative. nih.govscienceopen.com

Another powerful method is the Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) , often referred to as "click chemistry." nih.govscienceopen.comresearchgate.net This strategy involves converting a hydroxyl group on the acetogenin to an alkyne-containing linker and reacting it with a sugar azide. This approach has been used to conjugate glucose and galactose to squamocin and bullatacin. nih.govscienceopen.comresearchgate.net

Direct glycosylation using Lewis acid catalysis with 1-O-acetyl sugars has also been successfully utilized to synthesize glycosyl derivatives of squamocin. nih.gov

Structure-Activity Relationship (SAR) Studies in Synthetic Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry. They involve systematically altering the molecular structure of a compound to understand how these changes affect its biological activity. drugdesign.orgoncodesign-services.com For this compound and other acetogenins, SAR studies provide crucial insights into the chemical features essential for their bioactivity.

Analysis of Modularity and Functional Group Influence on Biological Activity

The biological activity of acetogenins is highly dependent on their molecular architecture. mdpi.com Key structural features that have been extensively studied include the nature of the THF ring system, the terminal γ-lactone, and the presence and configuration of hydroxyl groups. mdpi.comnih.gov

Key Structural Features and Their Influence on Activity:

THF Ring System: The number and arrangement of THF rings are critical. Acetogenins with an adjacent bis-THF ring are often more active than those with non-adjacent rings. mdpi.com

Terminal Lactone: The α,β-unsaturated methyl γ-lactone ring is generally associated with higher activity compared to its saturated or β-hydroxyl counterparts. mdpi.com

Hydroxyl Groups: The number, position, and stereochemistry of hydroxyl groups along the aliphatic chain and on the lactone ring are crucial for bioactivity. mdpi.comnih.gov Introducing hydroxyl groups in the vicinity of the ether bonds of some analogues has been shown to induce selectivity against different tumor cell lines. nih.gov

Researchers have synthesized numerous analogues of this compound by replacing or modifying its core structural units. For example, the THF and butenolide moieties have been substituted with mannose and thiophene residues, respectively. researchgate.netresearchgate.net A mannose-linked thiophene analogue demonstrated cytotoxic activity comparable to the parent this compound. a-z.lunih.gov Other modifications include replacing the bis-THF core with ethylene (B1197577) glycol and catechol ethers to study the impact on cytotoxicity. mdpi.com

The following table summarizes the effects of various functional group modifications on the biological activity of acetogenin analogues.

| Structural Modification | Observed Effect on Biological Activity | Reference |

| Replacement of THF and butenolide with mannose and thiophene | A mannose-linked thiophene analogue showed similar cytotoxicity to this compound against prostate cancer cell lines. | a-z.lu, nih.gov |

| Introduction of hydroxyl groups near ether bonds | Showed no activity against Bel-7402 cells but good cytotoxicity against HT-29 and HCT-8 cell lines. | nih.gov |

| Replacement of bis-THF core with catechol ethers | Catechol derivatives were more effective than ethylene glycol derivatives against L1210 leukemia cells. | mdpi.com |

| Variation of the terminal lactone group | α,β-unsaturated methyl γ-lactone generally confers higher activity. | mdpi.com |

Evaluation of Stereochemical Influences on Molecular Interactions

Stereochemistry plays a pivotal role in the biological activity of acetogenins, influencing how they interact with their molecular targets. mdpi.com The specific three-dimensional arrangement of atoms, particularly around the chiral centers of the THF ring and the hydroxyl groups, is a determining factor for their potency. mdpi.com

The absolute stereochemistry of the carbinol centers, which are the hydroxyl groups flanking the THF ring, is a critical determinant of bioactivity. core.ac.uk However, the impact of stereochemistry can be complex and sometimes contradictory. For instance, some studies on closely related THF acetogenins have shown that altering the configuration at specific carbinol centers can lead to a significant change in antitumor activity. researchgate.net Conversely, another study found that the C-9 epimeric analogues of 4-deoxyannoreticuin displayed similar levels of cytotoxicity, suggesting that for some structures, the configuration at that particular center may not be as influential. researchgate.net

Molecular and Cellular Mechanisms of Action of 4 Deoxyannomontacin

Mitochondrial Bioenergetics Modulation

4-Deoxyannomontacin exerts a profound impact on the energy-producing core of the cell, the mitochondria. By targeting key enzymatic components of the mitochondrial respiratory chain and other related systems, it effectively cripples the cell's ability to generate the energy currency, ATP, required for survival and proliferation.

Inhibition of Mitochondrial Complex I Activity

The primary and most well-documented mechanism of action for this compound and other Annonaceous acetogenins (B1209576) is the potent inhibition of Mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase. researchgate.netijper.org This enzyme is the first and largest complex in the mitochondrial electron transport chain (ETC). By blocking Complex I, this compound halts the transfer of electrons from NADH to ubiquinone, a critical step in oxidative phosphorylation. researchgate.netnih.gov

This inhibitory action is highly effective, and acetogenins are considered among the most powerful inhibitors of mammalian Complex I. ijper.orgresearchgate.net The structural features of acetogenins, while not requiring strict stereochemistry around the central tetrahydrofuran (B95107) (THF) ring, depend on the proper length and flexibility of the alkyl spacer that connects the THF and the α,β-unsaturated γ-lactone ring moieties for potent activity. researchgate.net The absence of a hydroxyl group at the C-4 position, as in this compound, does not eliminate this potent inhibitory activity. researchgate.net

The potent cytotoxicity of this compound (4-DAN) against a wide array of human tumor cell lines is attributed to this inhibition of mitochondrial complex I. researchgate.netnih.gov

Disruption of ATP Production Pathways

The inhibition of Complex I by this compound directly leads to a severe disruption of adenosine (B11128) triphosphate (ATP) synthesis. nih.gov The electron transport chain is responsible for creating a proton gradient across the inner mitochondrial membrane, which drives ATP synthase to produce ATP. oncotarget.comfrontiersin.org By blocking the initial step of this chain, the entire process is crippled, leading to a significant depletion of cellular ATP levels. ijper.orgnih.gov

This disruption of mitochondrial ATP production is a key part of the compound's mechanism of action against tumor cells, which often have high energy demands to fuel their rapid proliferation. ijper.orgnih.gov The reliance of many cancer cells on oxidative phosphorylation makes them particularly vulnerable to agents that disrupt mitochondrial function. dovepress.com In various cell types, the disruption of the mitochondrial electron transport chain and the subsequent impact on ATP synthesis are critical factors leading to cell death. medsci.orgnih.gov

Inhibition of Plasma Membrane NADH Oxidase

In addition to its primary target within the mitochondria, this compound and other acetogenins also inhibit the activity of NADH oxidase (NOX), an enzyme located on the plasma membrane of cells. nih.gov This enzyme is particularly active in cancer cells. The inhibition of this plasma membrane-associated enzyme is another way these compounds thwart the energy-generating mechanisms of tumor cells. researchgate.net

Impact on NAD+/NADH Ratio and Metabolic Shift (e.g., towards Glycolysis)

A direct consequence of inhibiting Mitochondrial Complex I is the disruption of the balance between the oxidized (NAD+) and reduced (NADH) forms of nicotinamide (B372718) adenine (B156593) dinucleotide. Complex I is a primary site for the re-oxidation of NADH to NAD+ in the mitochondria. Its inhibition by this compound causes an accumulation of NADH and a corresponding decrease in the mitochondrial NAD+/NADH ratio.

This lowered NAD+/NADH ratio signals a state of reductive stress and significantly impairs mitochondrial function, as a high ratio is essential for driving the reactions of the citric acid cycle and oxidative phosphorylation. To compensate for the block in mitochondrial respiration and to regenerate NAD+ necessary for continued ATP production, cells are forced to increase their reliance on glycolysis. This metabolic shift, often seen in cancer cells and known as the Warburg effect, becomes a critical survival pathway, but the profound energy deficit caused by potent Complex I inhibitors like this compound is often insurmountable.

Cell Cycle Perturbation and Apoptosis Induction

The severe metabolic stress and energy crisis initiated by this compound trigger cellular surveillance mechanisms that can halt the cell division cycle and, if the damage is too severe, initiate programmed cell death, or apoptosis.

Induction of G2/M Phase Cell Cycle Arrest

Annonaceous acetogenins have been shown to cause cell cycle arrest, a key mechanism for their anticancer effects. researchgate.net Specifically, several acetogenins and other cytotoxic agents that induce significant cellular stress have been found to cause an arrest in the G2/M phase of the cell cycle. researchgate.net This checkpoint prevents cells with damaged DNA or insufficient resources from entering mitosis, the most energy-demanding phase of cell division.

The arrest at the G2/M checkpoint is often mediated by complex signaling pathways that can involve tumor suppressor proteins like p53 and the modulation of cyclin-dependent kinases. nih.gov For instance, some acetogenins have been shown to induce G2/M arrest in human nasopharyngeal carcinoma cells and chronic myeloid leukemia cells. While some acetogenins induce arrest at the G1 phase researchgate.netijper.org, the induction of G2/M arrest is a documented response to potent cytotoxic agents that disrupt mitochondrial function and cellular energy balance. researchgate.net This arrest provides a window for the cell to attempt repairs, but given the profound bioenergetic collapse caused by this compound, it often serves as a prelude to apoptosis.

Initiation of Apoptotic Pathways (e.g., Caspase Activation, Mitochondrial Damage)

This compound has been identified as an inducer of apoptosis, a form of programmed cell death crucial for tissue homeostasis. The initiation of apoptotic pathways by this compound involves key cellular machinery, particularly caspases and mitochondria. Apoptosis can be triggered through two primary routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of cell death. abcam.cn

The intrinsic pathway is often initiated by cellular stress, leading to mitochondrial outer membrane permeabilization (MOMP). aging-us.com This event is a critical "point of no return" and results in the release of pro-apoptotic proteins from the mitochondrial intermembrane space into the cytosol. aging-us.commdpi.com One of these key proteins is cytochrome c. Once in the cytosol, cytochrome c associates with apoptotic protease-activating factor-1 (APAF-1) and pro-caspase-9 to form a complex known as the apoptosome. abcam.cnmdpi.commdpi.com The formation of the apoptosome leads to the activation of caspase-9, which then activates downstream effector caspases, such as caspase-3 and caspase-7. aging-us.commdpi.com These effector caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. abcam.cnmdpi.com

Mitochondria also release other pro-apoptotic factors, including Smac/DIABLO and Omi/HtrA2, which promote apoptosis by inhibiting the activity of inhibitor of apoptosis proteins (IAPs). aging-us.commdpi.com Furthermore, apoptosis-inducing factor (AIF) and endonuclease G are released from the mitochondria and can translocate to the nucleus to mediate DNA fragmentation in a caspase-independent manner. mdpi.comscielo.org.ar

The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding death receptors on the cell surface. abcam.cn This binding leads to the recruitment and activation of initiator caspase-8. mdpi.com Activated caspase-8 can directly cleave and activate effector caspases like caspase-3. mdpi.com Additionally, caspase-8 can cleave the protein Bid into a truncated form (tBid), which then translocates to the mitochondria to induce MOMP, thereby amplifying the apoptotic signal by engaging the intrinsic pathway. aging-us.com

Alterations in Intracellular Calcium Homeostasis (e.g., Cytosolic and Mitochondrial Ca2+ Increase)

Intracellular calcium (Ca2+) is a vital second messenger that regulates a vast array of cellular processes. The maintenance of calcium homeostasis, characterized by a steep concentration gradient between the extracellular space and the cytosol, is critical for cell survival and function. researchgate.netnih.gov The endoplasmic reticulum (ER) serves as the primary intracellular Ca2+ store. nih.gov

Disruption of intracellular Ca2+ homeostasis is a significant event that can lead to cellular dysfunction and death. An increase in cytosolic Ca2+ concentration can be triggered by influx from the extracellular environment or release from intracellular stores like the ER. researchgate.net This elevation in cytosolic Ca2+ can lead to its uptake by mitochondria. nih.gov While transient increases in mitochondrial Ca2+ can stimulate ATP production, excessive and prolonged mitochondrial Ca2+ accumulation can trigger the opening of the mitochondrial permeability transition pore (mPTP). abcam.cn This leads to the dissipation of the mitochondrial membrane potential, swelling of the mitochondrial matrix, and the release of pro-apoptotic factors, thereby initiating the intrinsic apoptotic pathway. abcam.cnaging-us.com Research indicates that the cytotoxic effects of this compound may be inhibited in the absence of calcium ions, suggesting a role for calcium-dependent pathways in its mechanism of action. scribd.com

The regulation of Ca2+ levels involves a complex interplay of channels, pumps, and binding proteins. wfsahq.orgfrontiersin.org For instance, the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps Ca2+ from the cytosol into the ER, while channels like the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) and ryanodine (B192298) receptor (RyR) mediate its release. nih.govfrontiersin.org Alterations in the expression or activity of these regulatory proteins can significantly impact calcium signaling and cellular fate. frontiersin.org

Regulation of Gene and Protein Expression

Modulation of Cell Cycle-Related Proteins (e.g., Cyclin D1, CDK6, cdk1)

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins, are central to the control of cell cycle progression. mdpi.com The activity of these complexes is further modulated by CDK inhibitors. mdpi.com

The G1/S phase transition is a critical checkpoint in the cell cycle, and its progression is largely governed by the activity of the Cyclin D/CDK4/6 complexes. biorxiv.org Cyclin D1, in complex with CDK4 and CDK6, phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the expression of genes required for S-phase entry. biorxiv.orgnih.gov The expression of Cyclin D1 typically rises during the G1 phase. mdpi.com CDK6 activity, which is regulated by D-type cyclins, is detected in the mid-G1 phase. sigmaaldrich.com The formation and activation of Cyclin D1/CDK4/6 complexes are subject to multiple layers of regulation, including phosphorylation and the binding of inhibitory proteins. mdpi.comnih.gov For instance, the activation of CDK4 and CDK6 requires phosphorylation on a conserved threonine residue in their T-loop by the CDK-activating kinase (CAK), which is CDK7/cyclin H. nih.gov

Effects on Transcription Factors (e.g., c-Myc, Notch2, Hes1)

Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. Their activity is fundamental to the regulation of gene expression and, consequently, a wide range of cellular processes.

c-Myc is a potent transcription factor that plays a crucial role in cell growth, proliferation, metabolism, and apoptosis. embopress.orgactivemotif.com Dysregulation of c-Myc expression is a hallmark of many human cancers. biorxiv.orgnih.gov c-Myc functions as part of a heterodimer with Max, binding to E-box sequences in the promoter regions of its target genes to either activate or repress their transcription. embopress.orgnih.gov The transcriptional activity of c-Myc is complex and can be influenced by the cellular context, including the levels of c-Myc and its binding partners. nih.gov Overexpression of c-Myc can lead to widespread changes in the chromatin landscape, promoting an active chromatin state and amplifying the transcription of already active genes. embopress.orgbiorxiv.org

Notch2 is a transmembrane receptor that is part of the Notch signaling pathway, a highly conserved cell-cell communication system that regulates cell fate decisions during development and in adult tissues. nih.gov Upon ligand binding, the Notch receptor undergoes proteolytic cleavage, releasing the Notch intracellular domain (NICD), which translocates to the nucleus. In the nucleus, the NICD interacts with the CSL transcription factor (also known as RBPJ) and co-activators to regulate the expression of target genes. nih.gov

Hes1 (Hairy and Enhancer of Split 1) is a primary target gene of the Notch signaling pathway and a basic helix-loop-helix (bHLH) transcription factor that typically acts as a transcriptional repressor. nih.gov By repressing the expression of downstream target genes, Hes1 plays a critical role in mediating many of the effects of Notch signaling, such as maintaining progenitor cells in an undifferentiated state. The regulation of osteoclast differentiation has been shown to be dependent on Hes1. nih.gov

Influence on Deubiquitinating Enzymes (e.g., USP28)

Protein ubiquitination is a reversible post-translational modification that plays a critical role in regulating protein stability and function. The process is counteracted by deubiquitinating enzymes (DUBs), which remove ubiquitin from substrate proteins. cellsignal.com

USP28 (Ubiquitin-Specific Protease 28) is a DUB that has been implicated in various cellular processes, including the DNA damage response and cell proliferation. d-nb.info USP28 can deubiquitinate and thereby stabilize a number of oncoproteins. d-nb.info A key substrate of USP28 is the transcription factor c-Myc. d-nb.inforesearchgate.net The interaction between USP28 and c-Myc is often mediated by the E3 ubiquitin ligase FBW7α. d-nb.info By removing ubiquitin chains from c-Myc, USP28 protects it from proteasomal degradation, leading to its stabilization and enhanced oncogenic activity. cellsignal.comd-nb.info USP28 itself exists as a dimer, a structural feature that is important for its function. researchgate.netresearchgate.net

Impact on Glycolytic Metabolic Enzymes (e.g., HK2, PKM2, LDHA, PHGDH, PSAT1)

Cancer cells often exhibit altered metabolism, characterized by an increased rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. This metabolic reprogramming supports the high proliferative rate of tumor cells.

HK2 (Hexokinase 2) catalyzes the first committed step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. It is often overexpressed in cancer cells and is considered a key driver of the high glycolytic rate. nih.gov

PKM2 (Pyruvate Kinase M2) is an isoform of the pyruvate (B1213749) kinase enzyme that is predominantly expressed in cancer cells and embryonic tissues. nih.gov It catalyzes the final rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. nih.gov PKM2 can exist in a highly active tetrameric form and a less active dimeric form. nih.gov The dimeric form is thought to slow down the glycolytic flux, allowing for the accumulation of glycolytic intermediates that can be shunted into anabolic pathways, such as the synthesis of amino acids and nucleotides, to support cell growth and proliferation. nih.gov The activity and stability of PKM2 are regulated by various mechanisms, including post-translational modifications. For instance, interaction with PHGDH can enhance the stability and activity of PKM2. nih.gov

LDHA (Lactate Dehydrogenase A) is responsible for the conversion of pyruvate to lactate, a hallmark of aerobic glycolysis. nih.gov This reaction regenerates NAD+, which is required to sustain a high rate of glycolysis.

PHGDH (Phosphoglycerate Dehydrogenase) is the rate-limiting enzyme in the serine synthesis pathway, which branches off from glycolysis. nih.gov Serine and its downstream metabolites are crucial for nucleotide synthesis, amino acid homeostasis, and redox balance. PHGDH expression is often elevated in cancer cells. nih.gov

PSAT1 (Phosphoserine Aminotransferase 1) is another key enzyme in the serine biosynthesis pathway, catalyzing the conversion of 3-phosphohydroxypyruvate to 3-phosphoserine. nih.gov

Effects on DNA Topoisomerase-I

While the primary mechanism of action for Annonaceous acetogenins, including this compound, is the inhibition of Complex I in the mitochondrial electron transport chain, some studies suggest potential interactions with other cellular targets. mdpi.comcore.ac.uk One such area of investigation, though less defined, is the effect on DNA topoisomerases. These enzymes are crucial for managing the topological state of DNA during processes like replication and transcription. oup.combiomedpharmajournal.org

DNA topoisomerase I (Topo I) resolves DNA supercoils by creating transient single-strand breaks. oup.combiomedpharmajournal.orgebi.ac.uk Some anticancer agents, known as Topo I poisons, work by stabilizing the temporary complex formed between Topo I and DNA, leading to DNA damage and cell death. nih.gov There is some evidence to suggest that certain Annonaceous acetogenins may act as topoisomerase poisons. scribd.com However, research specifically detailing the direct inhibitory or poisoning effects of this compound on DNA topoisomerase I is not extensively documented in the currently available literature. Further investigation is required to elucidate the specific interactions, if any, between this compound and this enzyme.

Exploration of Resistance Reversal Mechanisms

A significant area of interest in the study of this compound and related Annonaceous acetogenins is their ability to overcome multidrug resistance (MDR) in cancer cells. core.ac.uknih.gov MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters. mdpi.comnih.govnih.gov

Strategies for Overcoming ATP-Driven Drug Resistance

The primary mechanism by which Annonaceous acetogenins, and by extension this compound, are thought to overcome ATP-driven drug resistance is through the depletion of intracellular ATP. researchgate.net ABC transporters, such as P-glycoprotein (P-gp or ABCB1), utilize the energy from ATP hydrolysis to actively pump chemotherapeutic drugs out of cancer cells, thereby reducing their efficacy. mdpi.comnih.govoaepublish.comwikipedia.org

By potently inhibiting Complex I of the mitochondrial electron transport chain, these acetogenins disrupt the primary pathway for ATP production. mdpi.comcore.ac.uk This reduction in the cellular ATP pool directly impacts the function of ATP-dependent efflux pumps like P-gp, rendering them less effective at expelling anticancer drugs. researchgate.netoaepublish.com This mechanism essentially thwarts the energy-dependent resistance strategy of the cancer cell. researchgate.net

Some strategies to overcome ABC transporter-mediated resistance include the development of inhibitors that block the function of these pumps or the use of compounds that are not substrates for them. mdpi.comnih.govmdpi.com The action of this compound aligns with the strategy of limiting the energy supply required for these pumps to function.

Table 1: Mechanisms of Overcoming ATP-Driven Drug Resistance

| Strategy | Mechanism | Role of this compound |

| Inhibition of ATP Production | Annonaceous acetogenins are potent inhibitors of mitochondrial Complex I, leading to a depletion of cellular ATP. mdpi.comcore.ac.uk | As an Annonaceous acetogenin (B2873293), this compound is presumed to inhibit ATP synthesis, thereby reducing the energy available for ATP-dependent drug efflux pumps. researchgate.net |

| P-glycoprotein (P-gp) Modulation | P-gp is an ABC transporter that actively removes xenobiotics from cells, contributing to multidrug resistance. wikipedia.orgelifesciences.org | By reducing ATP levels, this compound indirectly inhibits the function of P-gp, which relies on ATP hydrolysis for its pumping activity. researchgate.netoaepublish.com |

Synergistic Effects with Established Agents (e.g., Gefitinib)

The potential for this compound to act synergistically with established anticancer drugs is an area of active research. Gefitinib (B1684475) is a tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR). oncotarget.comdrugbank.com While effective in certain cancers, resistance to gefitinib can develop. oncotarget.comnih.gov

Combining therapies that target different cellular pathways is a common strategy to enhance efficacy and overcome resistance. oncotarget.com For instance, the combination of gefitinib with agents that induce mitochondrial dysfunction or inhibit tumor metabolism has shown synergistic inhibitory effects in sarcoma and non-small cell lung cancer (NSCLC) cell lines. oncotarget.comnih.gov Given that this compound potently disrupts mitochondrial function and ATP production, it is plausible that it could act synergistically with gefitinib. mdpi.comresearchgate.net This combination could potentially be more effective by simultaneously targeting a signaling pathway (EGFR) and cellular energy metabolism.

Studies have demonstrated that combining gefitinib with other agents can lead to enhanced growth inhibition and apoptosis in cancer cells. oncotarget.comnih.govfrontiersin.orgnih.gov The synergistic effect is often attributed to the dual attack on critical cellular processes.

Table 2: Potential Synergistic Mechanisms of this compound and Gefitinib

| Agent | Primary Target/Mechanism | Potential Synergistic Outcome |

| This compound | Inhibition of Mitochondrial Complex I, ATP depletion. mdpi.comresearchgate.net | Enhanced cell death and inhibition of proliferation due to energy stress. |

| Gefitinib | Inhibition of EGFR tyrosine kinase activity. oncotarget.comdrugbank.com | Blockade of pro-survival signaling pathways. |

| Combination | Dual targeting of cellular metabolism and growth factor signaling. | Increased efficacy in overcoming drug resistance and inhibiting tumor growth. oncotarget.com |

Role in Mitochondrial Ferroptosis Induction

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. frontiersin.orgbmbreports.org Mitochondria play a central role in the regulation of ferroptosis through their involvement in iron metabolism, reactive oxygen species (ROS) production, and lipid metabolism. bmbreports.orgijbs.com

The inhibition of mitochondrial Complex I, the primary target of this compound, can lead to increased production of mitochondrial ROS. ijbs.com This increase in ROS can contribute to the lipid peroxidation that is a hallmark of ferroptosis. frontiersin.org Furthermore, the disruption of mitochondrial function can impact the cellular redox state, making cells more susceptible to ferroptosis. nih.govmdanderson.org

Glutathione peroxidase 4 (GPX4) is a key enzyme that protects cells from ferroptosis by reducing lipid peroxides. nih.gov Inhibition of GPX4 is a common method to induce ferroptosis. nih.govmdanderson.org The mitochondrial antioxidant Coenzyme Q10 is also involved in protecting against ferroptosis. nih.gov It is conceivable that by disrupting the mitochondrial electron transport chain, this compound could affect the levels or function of these protective mechanisms, thereby sensitizing cancer cells to ferroptosis. The interplay between mitochondrial bioenergetics and ferroptosis suggests a potential role for this compound in inducing this form of cell death. ijbs.com

Biological Activities in Preclinical Models: in Vitro and in Vivo Mechanistic Investigations

Cellular Antiproliferative Activity Studies

The primary evidence for the anticancer potential of 4-Deoxyannomontacin comes from its ability to inhibit the proliferation of cancer cells. This has been quantitatively assessed and observed across a diverse range of cancer types.

Quantitative Assessment using Cell Viability Assays (e.g., XTT, MTT, SRB Assay)

The antiproliferative effects of this compound are quantitatively determined using various cell viability assays. These colorimetric and fluorometric methods measure the metabolic activity of cells, which is directly proportional to the number of viable cells. abcam.comnih.gov Commonly employed assays include the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, and the Sulforhodamine B (SRB) assay. researchgate.netnih.gov

The XTT assay relies on the reduction of the yellow tetrazolium salt XTT by metabolically active cells to produce an orange-colored formazan (B1609692) product, which is water-soluble and can be measured spectrophotometrically. abcam.comthermofisher.com This assay offers the advantage of eliminating a solubilization step, which is required in the MTT assay. abcam.com The MTT assay, one of the first homogeneous cell viability assays developed, involves the conversion of the MTT tetrazolium salt into an insoluble formazan product that requires solubilization before measurement. nih.govnih.gov The SRB assay, on the other hand, is based on the ability of the sulforhodamine B dye to bind to protein components of the cell, providing a measure of total protein mass that correlates with cell number. nih.gov Through these assays, researchers can calculate key parameters like the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Analysis across Diverse Human Cancer Cell Lines (e.g., Prostate, Cervical, Breast, Leukemia, Nasopharyngeal Carcinoma, Lung)

The cytotoxic activity of this compound and its analogues has been evaluated against a wide spectrum of human cancer cell lines. researchgate.net Studies have demonstrated its effectiveness in inhibiting the growth of prostate cancer cell lines, such as LNCaP and PC3. a-z.lunih.gov Furthermore, research has extended to other cancer types, including cervical cancer (HeLa cells), breast cancer (MCF-7), and T-cell leukemia (Jurkat cells). researchgate.netnih.gov The compound has also shown activity against nasopharyngeal carcinoma (NPC) cell lines. researchgate.net While specific data on lung cancer cell lines for this compound is part of the broader investigation into acetogenins (B1209576), the class of compounds to which it belongs has shown activity against non-small cell lung cancer cells. mdpi.com The compound's broad-ranging activity highlights its potential as a versatile anticancer agent. researchgate.net

Evaluation of Activity Range (Low Micromolar to Nanomolar)

A significant finding from the preclinical evaluation of this compound is its potent activity at very low concentrations. The effective cytotoxic concentrations have been reported to be in the low micromolar to nanomolar range. a-z.luresearchgate.net For instance, against human prostate cancer cell lines LNCaP and PC3, this compound and its analogues have demonstrated cytotoxicity within this potent range. a-z.lunih.gov This high level of activity is a crucial characteristic for a potential therapeutic agent, suggesting that even small amounts of the compound can elicit a significant biological response.

Mechanistic Investigations of Cell Death

To understand how this compound induces cancer cell death, researchers have delved into its molecular mechanisms of action. These investigations have focused on its effects on the cell cycle and the induction of apoptosis, a form of programmed cell death.

Flow Cytometry for Cell Cycle Analysis and Apoptosis Detection

Flow cytometry is a powerful technique that has been instrumental in elucidating the effects of this compound on cancer cells. researchgate.netnih.gov This method allows for the rapid analysis of large cell populations to assess various cellular parameters. nih.gov In the context of this compound, flow cytometry is used to analyze the cell cycle distribution. researchgate.net By staining cells with a fluorescent dye that binds to DNA, it is possible to distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M). escca.eu Studies have shown that treatment with related compounds can lead to cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating. researchgate.net

Furthermore, flow cytometry is a key tool for detecting and quantifying apoptosis. researchgate.netnih.gov Techniques such as Annexin V/PI staining are employed, where Annexin V binds to phosphatidylserine (B164497) on the surface of apoptotic cells and propidium (B1200493) iodide (PI) stains necrotic cells. researchgate.net This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. researchgate.net Research has demonstrated that treatment with compounds from the same family as this compound leads to a time-dependent increase in the population of apoptotic cells. researchgate.net

Biochemical Assays for Caspase Activity and Mitochondrial Membrane Potential

The induction of apoptosis by this compound involves a cascade of molecular events, which can be monitored using specific biochemical assays. Central to the apoptotic process is the activation of a family of proteases called caspases. antibodiesinc.comthermofisher.com Assays are available to measure the activity of key executioner caspases, such as caspase-3 and caspase-7. antibodiesinc.com These assays often use a substrate that, when cleaved by an active caspase, releases a fluorescent or luminescent signal. thermofisher.combiotium.com The activation of caspase-3 has been identified as a mechanism of apoptotic death induced by derivatives of related compound families. researchgate.net

Another critical event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (MMP). biotium.combmglabtech.com The loss of MMP is considered a hallmark of apoptosis. antibodiesinc.com Biochemical assays utilizing fluorescent dyes like JC-1 or TMRM can be used to measure changes in MMP. thermofisher.combmglabtech.com In healthy cells with a high MMP, these dyes aggregate in the mitochondria and emit a specific fluorescence. bmglabtech.com Upon induction of apoptosis and the subsequent loss of MMP, the dye disperses in the cytoplasm, leading to a change in the fluorescent signal. bmglabtech.com These assays provide crucial insights into the mitochondrial-dependent apoptotic pathway initiated by compounds like this compound.

Protein and Gene Expression Profiling

Western blotting, also known as immunoblotting, is a fundamental technique used to detect and quantify specific proteins within a complex mixture, such as a cell lysate. creative-diagnostics.comthermofisher.com This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. creative-diagnostics.com The technique allows for a qualitative assessment of protein presence and a quantitative analysis of protein expression levels, which is crucial for understanding cellular responses to compounds like this compound. thermofisher.comumontreal.ca

In the context of preclinical research, Western blotting is instrumental in elucidating the molecular mechanisms of action of potential therapeutic agents. angelinipharma.comppd.com For instance, when investigating the effects of a compound on a specific signaling pathway, researchers can use Western blotting to measure changes in the expression levels of key proteins within that pathway. ijmio.com To ensure the accuracy of quantitative analyses, loading controls such as housekeeping proteins (e.g., β-actin, GAPDH) are often used to normalize the data and account for variations in sample loading. azurebiosystems.com However, for more rigorous quantification, total protein normalization methods are increasingly adopted to avoid issues with the saturation of housekeeping protein signals. thermofisher.comumontreal.ca

The process of Western blotting can be optimized for detecting low-abundance proteins by increasing the amount of protein loaded onto the gel and using higher concentrations of primary antibodies. abcam.com The general workflow includes sample preparation, gel electrophoresis, protein transfer to a membrane, antibody incubation, and signal detection. creative-diagnostics.comabcam.com

Table 1: Key Steps in Western Blotting

| Step | Description |

| Sample Preparation | Cells or tissues are lysed to release their protein content. The total protein concentration is determined to ensure equal loading. abcam.com |

| Gel Electrophoresis | The protein lysate is loaded onto a polyacrylamide gel, and an electric field is applied to separate the proteins based on their molecular weight. creative-diagnostics.com |

| Membrane Transfer | The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose) for easier handling and antibody probing. creative-diagnostics.comabcam.com |

| Blocking | The membrane is incubated with a blocking buffer (e.g., milk or bovine serum albumin) to prevent non-specific binding of antibodies. |

| Antibody Incubation | The membrane is incubated with a primary antibody that specifically binds to the target protein, followed by a secondary antibody that recognizes the primary antibody and is conjugated to a detection enzyme or fluorophore. creative-diagnostics.com |

| Detection | The signal from the secondary antibody is detected, often using chemiluminescence or fluorescence, to visualize the protein bands. thermofisher.com |

| Analysis | The intensity of the protein bands is quantified to determine the relative abundance of the target protein. umontreal.ca |

This table provides a generalized overview of the Western blotting process.

Gene silencing is a powerful tool used to reduce or eliminate the expression of a specific gene, thereby allowing researchers to study the gene's function. nowgonggirlscollege.co.in This technique, often referred to as knockdown, is distinct from knockout, where the gene is completely removed from the genome. nowgonggirlscollege.co.in One of the most common methods for gene silencing is RNA interference (RNAi), which utilizes small interfering RNAs (siRNAs). nowgonggirlscollege.co.inmdpi.com

siRNAs are short, double-stranded RNA molecules that can be introduced into cells to trigger the degradation of a specific messenger RNA (mRNA) target. mdpi.com This prevents the translation of the mRNA into protein, effectively silencing the gene. nowgonggirlscollege.co.in The process involves the design and synthesis of siRNAs that are complementary to the target mRNA sequence. karolinum.cz Once inside the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC), which then uses the siRNA as a guide to find and cleave the target mRNA. karolinum.cz

Table 2: Comparison of Gene Silencing and Gene Knockout

| Feature | Gene Silencing (e.g., siRNA) | Gene Knockout (e.g., CRISPR) |

| Level of Action | mRNA (Post-transcriptional) synthego.com | DNA (Genomic level) synthego.com |

| Effect on Gene | Reduces or "knocks down" gene expression nowgonggirlscollege.co.in | Permanently eliminates the gene nowgonggirlscollege.co.in |

| Duration of Effect | Transient | Permanent and heritable |

| Primary Application | Studying the function of a gene by observing the effect of its reduced expression. | Creating a complete loss-of-function model to study gene function. |

| Potential for Off-Target Effects | Can have off-target effects on other mRNAs. synthego.com | Can have off-target effects on other genomic loci. |

This table provides a comparative overview of gene silencing and gene knockout techniques.

Mitochondrial Function Assessment

Mitochondrial respiration is a key indicator of cellular energy metabolism, and its measurement can provide insights into the effects of compounds on mitochondrial function. medipol.edu.trmdpi.com The oxygen consumption rate (OCR) is a direct measure of mitochondrial respiration, specifically the process of oxidative phosphorylation where oxygen is consumed to produce ATP. medipol.edu.trredstar-cms.vn

The Seahorse XFe96 Analyzer is a widely used instrument that measures the OCR of live cells in real-time in a 96-well plate format. medipol.edu.trredstar-cms.vn This technology allows for the simultaneous analysis of mitochondrial respiration and glycolysis by also measuring the extracellular acidification rate (ECAR), which is an indicator of lactic acid production. redstar-cms.vn The instrument uses solid-state sensors to detect changes in oxygen and pH in the media surrounding the cells. medipol.edu.tr

A typical experiment using the Seahorse XFe96 Analyzer involves a "mitochondrial stress test." medipol.edu.trevotec.com This test uses sequential injections of different mitochondrial inhibitors to dissect the key parameters of mitochondrial function. These inhibitors include:

Oligomycin (B223565): An ATP synthase inhibitor that blocks ATP production, revealing the portion of basal respiration linked to ATP synthesis. evotec.complos.org

FCCP (carbonyl cyanide-p-trifluoromethoxyphenyl-hydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential, forcing the electron transport chain to function at its maximum rate. This reveals the maximal respiratory capacity. evotec.complos.org

Rotenone and Antimycin A: Inhibitors of Complex I and Complex III of the electron transport chain, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption. medipol.edu.trevotec.com

By analyzing the changes in OCR after each injection, researchers can determine several key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity. medipol.edu.trplos.org

The data obtained from OCR measurements, particularly from a mitochondrial stress test, allows for the detailed evaluation of specific aspects of mitochondrial function, such as ATP-driven respiration and maximal respiration. nih.gov

ATP-driven respiration , also referred to as ATP-linked respiration, represents the amount of oxygen consumption that is directly coupled to the production of ATP by ATP synthase. plos.orgupenn.edu It is calculated by subtracting the oxygen consumption rate after the addition of oligomycin (which inhibits ATP synthase) from the basal respiration rate. plos.org A decrease in ATP-driven respiration following treatment with a compound like this compound would suggest an impairment in the cell's ability to produce ATP through oxidative phosphorylation. researchgate.net

Maximal respiration is the maximum rate of oxygen consumption that the cell can achieve, which is induced by the addition of an uncoupling agent like FCCP. plos.orgresearchgate.net This parameter reflects the cell's capacity to respond to an increased energy demand. mdpi.com It is calculated by subtracting the non-mitochondrial respiration rate from the OCR measured after FCCP injection. plos.org A reduction in maximal respiration indicates a compromised electron transport chain or a reduced ability of the mitochondria to meet high energy demands. researchgate.net The difference between maximal and basal respiration is termed the spare respiratory capacity , which represents the cell's ability to respond to energetic stress. plos.orgresearchgate.net

Table 3: Parameters of Mitochondrial Function Measured by OCR

| Parameter | Description | How it is Measured/Calculated |

| Basal Respiration | The baseline oxygen consumption of the cells. | The initial OCR measurement before the injection of any inhibitors. |

| ATP-Linked Respiration | The portion of basal respiration used for ATP synthesis. plos.org | (Basal Respiration) - (OCR after Oligomycin). plos.org |

| Proton Leak | Oxygen consumption not coupled to ATP synthesis, often due to protons leaking across the inner mitochondrial membrane. plos.org | (OCR after Oligomycin) - (Non-mitochondrial Respiration). plos.org |

| Maximal Respiration | The maximum rate of oxygen consumption the cell can achieve. plos.org | (OCR after FCCP) - (Non-mitochondrial Respiration). plos.org |

| Spare Respiratory Capacity | The cell's ability to respond to increased energy demand. plos.org | (Maximal Respiration) - (Basal Respiration). plos.org |

| Non-Mitochondrial Respiration | Oxygen consumption by cellular processes other than mitochondrial respiration. | OCR after injection of Rotenone and Antimycin A. nih.gov |

This table outlines the key parameters of mitochondrial function that can be assessed using oxygen consumption rate measurements.

Selectivity Studies in Research Contexts

In the context of preclinical drug development, selectivity is a crucial parameter that refers to a compound's ability to exert its desired effect on a specific target (e.g., a cancer cell) with minimal effects on non-target cells (e.g., normal, healthy cells). angelinipharma.comresearchgate.net High selectivity is a desirable characteristic for a therapeutic candidate as it can lead to a wider therapeutic window and fewer side effects.

Selectivity studies for a compound like this compound would typically involve comparing its activity across a panel of different cell lines. For example, its cytotoxic effects could be tested against various human tumor cell lines and compared to its effects on non-cancerous human cell lines. researchgate.net A compound that is highly potent against cancer cells but shows significantly less toxicity towards normal cells would be considered to have good selectivity. researchgate.net

The investigation of this compound and its analogues has included assessments of their cytotoxicity against different human tumor cell lines, such as those from cervical, breast, T-cell leukemia, and prostate cancers. researchgate.net Furthermore, research has explored creating analogues of this compound with modified structures, such as replacing certain chemical moieties with carbohydrate residues, in an effort to improve tumor selectivity. researchgate.net The rationale is that such modifications might enhance the compound's ability to target cancer cells specifically. researchgate.net